m-(2-Fluorophenoxy)toluene

Purification Process Chemistry Distillation

m-(2-Fluorophenoxy)toluene (CAS 78850-78-9), also known as 2-Fluoro-3'-methyldiphenyl ether or 1-fluoro-2-(3-methylphenoxy)benzene, is a fluorinated diaryl ether building block (C13H11FO, MW 202.23). It is a colorless to almost colorless clear liquid at room temperature, widely utilized as a key intermediate in the synthesis of pharmaceuticals (particularly anti-inflammatory and analgesic agents) and agrochemicals, as well as a standard in analytical chemistry.

Molecular Formula C13H11FO
Molecular Weight 202.22 g/mol
CAS No. 78850-78-9
Cat. No. B1342418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-(2-Fluorophenoxy)toluene
CAS78850-78-9
Molecular FormulaC13H11FO
Molecular Weight202.22 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OC2=CC=CC=C2F
InChIInChI=1S/C13H11FO/c1-10-5-4-6-11(9-10)15-13-8-3-2-7-12(13)14/h2-9H,1H3
InChIKeyLTTPKDJFHJHNPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





m-(2-Fluorophenoxy)toluene (CAS 78850-78-9) for Pharmaceutical and Agrochemical R&D: A Procurement-Focused Overview


m-(2-Fluorophenoxy)toluene (CAS 78850-78-9), also known as 2-Fluoro-3'-methyldiphenyl ether or 1-fluoro-2-(3-methylphenoxy)benzene, is a fluorinated diaryl ether building block (C13H11FO, MW 202.23) . It is a colorless to almost colorless clear liquid at room temperature, widely utilized as a key intermediate in the synthesis of pharmaceuticals (particularly anti-inflammatory and analgesic agents) and agrochemicals, as well as a standard in analytical chemistry .

Why m-(2-Fluorophenoxy)toluene Cannot Be Casually Substituted with Positional Isomers


Generic substitution of m-(2-Fluorophenoxy)toluene with other fluorophenoxy toluene isomers (e.g., para- or meta-fluoro) or non-fluorinated analogs is not scientifically justified due to quantifiable differences in key physicochemical properties. The specific ortho-fluorine substitution pattern on the phenoxy ring directly influences the compound's boiling point, density, and lipophilicity (logP), which in turn dictate its behavior in downstream synthetic processes, purification protocols, and analytical method development. Overlooking these differences can lead to failed syntheses, inefficient purifications, or inaccurate analytical quantification. The following quantitative evidence demonstrates precisely why this specific regioisomer must be prioritized for applications where these properties are critical.

Quantitative Differentiation of m-(2-Fluorophenoxy)toluene vs. Closest Analogs for Informed Procurement


Lower Boiling Point Facilitates Energy-Efficient Distillation-Based Purification

m-(2-Fluorophenoxy)toluene exhibits a significantly lower boiling point compared to its para-fluoro positional isomer, m-(4-Fluorophenoxy)toluene. This difference is critical for purification strategies relying on fractional distillation .

Purification Process Chemistry Distillation

Higher Density Influences Phase Separation and Formulation Behavior

The density of m-(2-Fluorophenoxy)toluene is measurably higher than that of its para-fluoro isomer. This physical property difference is a key consideration in liquid-liquid extractions, formulation homogeneity, and automated liquid handling systems where precise volumetric measurements are required .

Formulation Process Engineering Liquid Handling

Lower Flash Point Demands Specific Safety and Handling Protocols

The flash point of m-(2-Fluorophenoxy)toluene is lower than that of its para-fluoro counterpart, placing it in a different risk category for storage and handling. This necessitates distinct environmental, health, and safety (EHS) protocols during procurement, shipping, and use .

Safety EHS Compliance Storage

High-Value Application Scenarios for m-(2-Fluorophenoxy)toluene (CAS 78850-78-9) Driven by Quantitative Evidence


Medicinal Chemistry: Synthesis of Fluorinated Anti-Inflammatory Drug Candidates

m-(2-Fluorophenoxy)toluene is a key intermediate in the development of novel anti-inflammatory and analgesic pharmaceuticals . The ortho-fluorine atom is a well-known strategy in medicinal chemistry to enhance metabolic stability and modulate lipophilicity. Its specific boiling point and density profile (as quantified in Section 3) ensure its reliable use in multi-step synthetic sequences, where precise control over reaction and purification conditions is paramount for achieving high-purity active pharmaceutical ingredients (APIs).

Agrochemical R&D: Formulation of Crop Protection Agents

This compound is utilized in the formulation of agrochemicals, including herbicides and pesticides . The physical property differences highlighted in Section 3, particularly its density and flash point, are critical for developing stable, safe, and effective emulsifiable concentrates or other liquid formulations. The lower boiling point can also be advantageous in processes where the compound is used as a solvent or co-solvent that is later removed by evaporation.

Analytical Chemistry: Certified Reference Material for Method Development

m-(2-Fluorophenoxy)toluene serves as a standard in analytical methods for the detection and quantification of structurally similar compounds in complex matrices . The quantifiable differences in its physicochemical properties (e.g., boiling point, density) compared to its isomers enable its use as a specific retention time marker in GC or HPLC methods, ensuring the accurate identification and separation of closely related analytes in environmental or biological samples.

Material Science: Building Block for Advanced Polymers and Coatings

Researchers employ m-(2-Fluorophenoxy)toluene as a building block in organic synthesis to create advanced materials, including polymers and coatings with enhanced durability and environmental resistance . The unique ortho-fluorine substitution pattern can influence the polymer's thermal stability, dielectric properties, and glass transition temperature. The specific boiling point of the monomer is a crucial parameter for optimizing polymerization conditions and removing unreacted monomer from the final material.

Quote Request

Request a Quote for m-(2-Fluorophenoxy)toluene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.